9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide
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Overview
Description
9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a piperidinyl group, and an isoindoline-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the brominated intermediate with nonanoic acid or its derivatives under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the isoindoline-dione moiety.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure but differs in the position of the bromine atom and the presence of the nonanamide group.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another related compound with a different bromine substitution pattern.
Uniqueness
The uniqueness of 9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide lies in its specific substitution pattern and the presence of the nonanamide group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C22H28BrN3O4 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]nonanamide |
InChI |
InChI=1S/C22H28BrN3O4/c23-13-6-4-2-1-3-5-10-19(27)24-17-9-7-8-15-16(17)14-26(22(15)30)18-11-12-20(28)25-21(18)29/h7-9,18H,1-6,10-14H2,(H,24,27)(H,25,28,29) |
InChI Key |
KKQHDCHGQFBYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCCBr |
Origin of Product |
United States |
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